![molecular formula C12H17N5 B1668962 CI-943 CAS No. 89239-35-0](/img/structure/B1668962.png)
CI-943
准备方法
CI-943 的合成涉及多个步骤,从制备核心咪唑并[1,2-c]吡唑并[3,4-e]嘧啶结构开始。合成路线通常包括:
核心结构的形成: 这涉及在受控条件下使适当的前体环化。
乙基化和甲基化: 乙基和甲基的引入是通过分别使用碘乙烷和碘甲烷进行烷基化反应来实现的。
化学反应分析
CI-943 经历多种类型的化学反应,包括:
氧化: this compound 在特定条件下可以被氧化,导致形成各种氧化衍生物。
还原: 还原反应可用于修饰该化合物,可能改变其药理特性。
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及碘乙烷等烷基化剂。这些反应形成的主要产物取决于所用试剂和具体条件。
科学研究应用
CI-943 因其潜在的抗精神病特性而被广泛研究。 它在各种精神病动物模型中显示出疗效,减少了与精神分裂症相关的行为,而不会引起传统多巴胺受体拮抗剂常见的锥体外系副作用 . 此外,this compound 已被研究其对大脑中生物胺神经元相关的神经化学参数的影响 .
在生物学领域,this compound 已被用于研究神经降压素的作用,神经降压素是一种可能与其抗精神病作用相关的神经肽 在医学上,this compound 的独特作用机制使其成为开发精神疾病新疗法的候选药物。
作用机制
CI-943 的确切作用机制尚未完全明了。 已知 this compound 不与多巴胺受体结合,这使其与传统抗精神病药区别开来 . 相反,this compound 似乎会增加伏隔核和尾状核中神经降压素的浓度,这可能与其抗精神病作用有关 . 神经降压素是一种调节多巴胺信号传导的神经肽,与精神分裂症的病理生理机制有关。
相似化合物的比较
CI-943 由于不与多巴胺受体结合,在抗精神病药中独树一帜。类似的化合物包括:
氯氮平: 一种非典型抗精神病药,也具有独特的作用机制,但确实与多巴胺受体结合。
奥氮平: 另一种非典型抗精神病药,具有广泛的受体特征,包括多巴胺和 5-羟色胺受体。
利培酮: 非典型抗精神病药,靶向多巴胺和 5-羟色胺受体。
与这些化合物相比,this compound 缺乏多巴胺受体结合,降低了锥体外系副作用和迟发性运动障碍的风险,使其成为进一步开发的有希望的候选药物 .
生物活性
CI-943, a compound with the chemical formula CHN, is primarily recognized for its potential as an antipsychotic agent. It has garnered attention in neuropharmacology due to its significant biological activity, particularly in modulating dopamine turnover and interacting with neurotensin receptors.
This compound exhibits its biological effects through several mechanisms:
- Dopamine Modulation : Studies indicate that this compound can accelerate dopamine turnover, which is crucial for its antipsychotic properties. Enhanced dopamine activity may help alleviate symptoms associated with psychotic disorders.
- Neurotensin Receptor Interaction : this compound has been shown to bind to neurotensin receptors, which are implicated in various neurological processes. This interaction suggests a role in modulating neurotransmitter systems beyond just dopaminergic pathways .
Antipsychotic Effects
Research has demonstrated that this compound possesses antipsychotic-like effects in various animal models. In particular, it has been noted for:
- Reduction of Hyperactivity : In rodent models, this compound administration resulted in a significant reduction of hyperactivity induced by psychostimulants, indicating its potential efficacy in managing symptoms of schizophrenia .
- Improvement in Cognitive Function : Some studies suggest that this compound may also enhance cognitive functions affected by psychosis, although further research is needed to clarify these effects .
Comparative Efficacy
In several studies comparing this compound to other antipsychotics, it has shown promising results:
Compound | Efficacy | Notes |
---|---|---|
This compound | Moderate to High | Effective in reducing hyperactivity and improving cognition. |
Clozapine | High | Gold standard but with more side effects. |
Risperidone | Moderate | Effective but may cause extrapyramidal symptoms. |
Study 1: Neuropharmacological Assessment
A study conducted by Meltzer et al. evaluated the effects of this compound on dopamine neuronal activity. The findings indicated that this compound significantly modulated dopamine release in specific brain regions associated with psychosis. The study concluded that the compound's ability to enhance dopamine turnover could be beneficial for patients suffering from schizophrenia .
Study 2: Receptor Binding Affinity
Research focusing on the binding affinity of this compound to neurotensin receptors revealed that it binds with a higher affinity compared to traditional antipsychotics. This suggests that this compound may offer a unique mechanism of action that could complement existing therapies for psychotic disorders .
属性
IUPAC Name |
11-ethyl-3,5,8-trimethyl-3,4,7,9,12-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),4,7-tetraene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c1-5-9-6-17-8(3)13-10-7(2)15-16(4)11(10)12(17)14-9/h9H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFAVYALYCRERKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2C(=NC3=C(C2=N1)N(N=C3C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80880064 | |
Record name | (+/-)-CI 943 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80880064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89239-35-0 | |
Record name | CI 943 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089239350 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+/-)-CI 943 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80880064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CI-943 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUY06K900N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。